10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione
Description
Core Tricyclic Framework Analysis
The molecular backbone consists of a bicyclo[2.2.1]heptane system fused with a γ-lactam and tetrahydrofuran ring, forming a 10-oxa-4-azatricyclic scaffold. Key structural parameters include:
| Feature | Value | Source |
|---|---|---|
| Molecular formula | C₈H₇NO₃ | |
| Bridgehead positions | C2, C6 (norbornane numbering) | |
| Ring fusion angles | 95–105° (C–O–C, C–N–C) | |
| Bond lengths (X-ray) | C–O: 1.42 Å, C–N: 1.38 Å |
The tricyclic system exhibits strain from the norbornene moiety, with the oxa bridge (C10–O–C7) and aza bridge (C4–N–C3) creating distinct electronic environments. Density functional theory (DFT) calculations confirm the stability of this configuration, with strain energy comparable to unsubstituted norbornane derivatives.
Bridgehead Heteroatom Configuration (O/N Positions)
The oxygen atom occupies the 10-position within the tetrahydrofuran ring, while nitrogen resides at the 4-position in the γ-lactam group. This arrangement induces:
- Electronic effects : The electron-withdrawing imide group (N–C=O) polarizes the adjacent C3–C4 bond, while the ether oxygen enhances rigidity through lone pair conjugation.
- Reactivity modulation : The lactam nitrogen participates in hydrogen bonding (N–H⋯O=C), as observed in crystal packing, whereas the ether oxygen influences ring-opening reactions under acidic conditions.
Comparative analysis with azanorbornane derivatives reveals that nitrogen placement at C4 optimizes conjugation with the carbonyl groups, reducing amide resonance stabilization by 12–15 kJ/mol compared to non-bridged analogs.
Stereochemical Considerations in the Norbornane-Derived System
The fused tricyclic system enforces strict stereochemical constraints:
- Endo-exo isomerism : X-ray data confirm an endo configuration for the lactam carbonyl groups, with dihedral angles of 172.3° between C3–N–C4–O and 168.9° between C5–O–C10–C9.
- Bridgehead substituents : The antiperiplanar arrangement of C2 and C6 bridgeheads creates a 7.8° puckering angle in the norbornene ring, minimizing van der Waals repulsions.
Stereoelectronic effects dominate reactivity patterns, with the endo carbonyl orientation favoring [4+2] cycloadditions at the norbornene double bond.
X-ray Crystallographic Studies of Molecular Geometry
Single-crystal X-ray diffraction (SCXRD) reveals orthorhombic packing (space group Pca2₁) with the following parameters:
| Crystallographic Parameter | Value |
|---|---|
| Unit cell dimensions | a = 10.4457 Å, b = 8.8245 Å, c = 13.2114 Å |
| Volume | 1217.8 ų |
| Z-score | 4 |
| R-factor | 0.035 |
The molecular geometry shows planarity in the lactam ring (max deviation: 0.037 Å) and a 69.5° dihedral angle between the norbornene and imide planes. Intermolecular N–H⋯O hydrogen bonds (2.89 Å) stabilize the crystal lattice, while weak C–H⋯O interactions (3.12 Å) contribute to layered packing.
Comparative Analysis with Related Azatricyclic Derivatives
Structural variations among analogs highlight key trends:
The 10-oxa-4-aza configuration uniquely enables simultaneous participation in Brønsted acid-base and dipolar interactions, a feature absent in purely carbocyclic norbornane systems. Bridgehead heteroatoms lower the LUMO energy by 1.3 eV compared to norbornadiene, facilitating electron-deficient Diels-Alder reactions.
Properties
IUPAC Name |
3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-7-5-3-1-2-4(12-3)6(5)8(11)9-7/h1-6H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSEKZMOBPPOFFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C3C(C1O2)C(=O)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40884240 | |
| Record name | 4,7-Epoxy-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6253-28-7 | |
| Record name | 3a,4,7,7a-Tetrahydro-4,7-epoxy-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6253-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4,7-Epoxy-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro- | |
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| Record name | NSC47023 | |
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| Record name | 4,7-Epoxy-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro- | |
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| Record name | 4,7-Epoxy-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro- | |
| Source | EPA DSSTox | |
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| Record name | 10-oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione | |
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Preparation Methods
Cycloaddition and Condensation Approach Using Anhydrides and Diamines
One well-documented preparation method involves the reaction of exo-7-oxa-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride with benzene-1,2-diamine in methanol. This method proceeds as follows:
- Procedure : A mixture of the anhydride (0.332 g, 2 mmol) and benzene-1,2-diamine (0.216 g, 2 mmol) is stirred in methanol (5 mL) at room temperature for 5 hours, followed by reflux for 1 hour.
- Isolation : Upon cooling, the precipitate is filtered and dried to yield the crude product. Crystallization from methanol over 5 days affords single crystals suitable for X-ray analysis.
- Outcome : This method effectively yields the target compound with high purity confirmed by crystallography.
- Refinement details : Hydrogen atoms were located by difference maps and refined using riding models with typical bond lengths (C–H = 0.93–0.98 Å, N–H = 0.86 Å).
Aminolysis of 4-Oxatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione Scaffold
An alternative synthetic strategy involves the use of 4-oxatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione as a base scaffold, which undergoes aminolysis with various amines to produce imide derivatives. This method is notable for its versatility and moderate to high yields.
- General Reaction Conditions :
- The scaffold compound (1 mmol) is reacted with an appropriate amine (ranging from 1 to 4 mmol depending on the amine) in toluene (100 mL).
- The mixture is refluxed for 10 to 24 hours.
- Examples of Amines Used :
- Benzylamine, 1-aminopiperidine, propargylamine, propylamine, phenylhydrazine, ethylenediamine, 1,3-diaminopropane, 1,4-diaminobutane, and N,N-dimethylethylenediamine.
- Yields : The reactions afford the corresponding imide derivatives in yields ranging from 47% to 97%.
- Byproducts : Some reactions yield minor byproducts such as dibenzylamide moieties, indicating side reactions during aminolysis.
- Significance : This method allows structural diversification of the scaffold, enabling the synthesis of potential neuroprotective agents and pharmacologically active lead compounds.
Diels-Alder Cycloaddition Using Substituted Cyclopentadienes and Maleimides
Another robust synthetic route employs Diels-Alder reactions between substituted cyclopentadienes and maleimides or related dienophiles.
- Starting Materials :
- 1,2,3,4-tetramethyl-1,3-cyclopentadiene or pentamethylcyclopentadiene derivatives.
- Maleimide or substituted pyrrole-2,5-diones.
- Reaction Conditions :
- Heating equimolar mixtures (~0.02 mol) in benzene (15 mL) for approximately 6 hours.
- Removal of solvent under reduced pressure.
- Crystallization of the residue from benzene.
- Products :
- Various substituted 4-oxa- and 4-aza-tricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione derivatives.
- Yields :
- Typically high, e.g., 78-86% for some derivatives.
- Characterization :
- Confirmed by NMR (1H and 13C), FTIR, and mass spectrometry.
- Melting points and elemental analysis consistent with expected structures.
- Additional Modifications :
Summary Table of Preparation Methods
| Method | Starting Materials | Reaction Conditions | Yield Range | Key Features |
|---|---|---|---|---|
| Condensation of exo-7-oxa-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride with benzene-1,2-diamine | Anhydride + benzene-1,2-diamine in methanol | Stir 5 h RT + reflux 1 h | High (not specified) | Simple, crystallizable product, suitable for X-ray |
| Aminolysis of 4-oxatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione | Scaffold + various amines in toluene | Reflux 10-24 h | 47-97% | Structural diversity, potential pharmacological leads |
| Diels-Alder cycloaddition of substituted cyclopentadienes and maleimides | Substituted cyclopentadienes + maleimides in benzene | Heat 6 h, crystallize | 78-86% | High yield, versatile derivatives, further functionalization |
Detailed Research Findings and Notes
- The condensation method provides a straightforward route to the parent compound with high purity and crystallinity, facilitating structural studies.
- Aminolysis reactions demonstrate the scaffold's synthetic versatility, enabling the introduction of various functional groups that may enhance biological activity.
- The Diels-Alder approach offers a powerful method for constructing the tricyclic core with various substituents, allowing fine-tuning of chemical and physical properties.
- Characterization data such as NMR chemical shifts, IR absorption bands (notably carbonyl stretches around 1700 cm⁻¹), and mass spectral peaks confirm the identity and purity of the synthesized compounds.
- Some byproducts like dibenzylamide derivatives arise from side reactions during aminolysis, which may be minimized by optimizing reaction conditions.
Chemical Reactions Analysis
Types of Reactions
10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can convert the dione functionality to diols.
Substitution: The epoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can react with the epoxy group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthesis.
Scientific Research Applications
Nanoparticle Development
Recent studies have highlighted the use of 10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene derivatives in the synthesis of nanoparticles for drug delivery applications. These nanoparticles can encapsulate therapeutic agents and enhance their bioavailability while reducing cytotoxicity to healthy cells. For instance, a study demonstrated that nanoparticles incorporating this compound exhibited less than 20% cytotoxicity on cardiac cell lines while maintaining antioxidant capacity .
Antioxidant Properties
The compound has been investigated for its antioxidant properties, which are crucial in preventing oxidative stress-related diseases. The ability of its derivatives to scavenge free radicals makes them suitable candidates for developing therapeutic agents aimed at conditions such as cardiovascular diseases and neurodegenerative disorders .
Bioconjugation Techniques
10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene derivatives are being explored in bioconjugation techniques to improve the pharmacokinetic profiles of peptides and other drugs. By attaching these compounds to therapeutic peptides, researchers aim to enhance stability and target specificity, thus improving treatment efficacy .
Case Studies
Structural Analysis
The molecular structure of 10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene is characterized by a unique arrangement that allows for specific interactions such as hydrogen bonding and π-stacking with other molecules. These interactions facilitate the formation of stable complexes which are advantageous in drug formulation and delivery systems .
Mechanism of Action
The mechanism by which 10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione exerts its effects involves interactions with various molecular targets. The epoxy group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect biological activity. The dione functionality can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Neuroprotective Activity: NMDA and VGCC Modulation
Key Compounds Compared :
- 10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione derivatives (e.g., compounds 2–13 in )
- Tricycloundecene derivatives (e.g., compound 1: tricyclo[6.2.1.0²,⁷]undec-9-ene-3,6-dione)
- MK-801 (non-competitive NMDA receptor antagonist)
- Nimodipine (VGCC blocker)
- NGP1-01 (polycyclic amine neuroprotectant)
Findings :
- Derivatives of this compound exhibit dual NMDA/VGCC inhibition , with compounds 7, 10–13 showing superior NMDA blockade to MK-801 and NGP1-01 .
- Lipophilicity and primary amine groups enhance neuroprotection. For example, compound 3 reduced MPP⁺-induced neurotoxicity by 53.56% at 10 µM, outperforming tricycloundecene derivatives .
- SAR Insights: Conformational flexibility and basic amino functionalities optimize NMDA binding, while increased lipophilicity improves VGCC inhibition .
Antimicrobial Activity
Key Compounds Compared :
- 10-(Diphenylmethylene)-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione derivatives (e.g., compounds 1, 3–5)
- Inactive derivatives (e.g., compounds 2, 6–15)
Findings :
- Amino alcohol derivatives (e.g., compounds 1, 3–5) with short alkyl chains (e.g., 3-dimethylaminopropyl) show broad-spectrum activity against Gram-positive bacteria and fungi. Compound 4 inhibited S. aureus at 8 µg/mL .
- Inactive compounds (e.g., 2, 6–15) contain bulky or highly lipophilic groups (e.g., arylpiperazine), which reduce membrane permeability .
- SAR Insights : Hydrophilic substituents (e.g., hydroxyl groups) enhance antimicrobial activity, while rigid aromatic moieties diminish it .
Antiviral and Other Activities
Key Compounds Compared :
- Arylpiperazine derivatives (e.g., compounds 2c, 2g, 3d)
- HIV protease inhibitors (e.g., nelfinavir)
Findings :
- Arylpiperazine derivatives of 10-Oxa-4-azatricyclo scaffolds show modest activity against CVB-2 but lack anti-HIV efficacy, likely due to insufficient polar interactions .
- SAR Insights: Anti-HIV activity requires polar moieties (e.g., isopropanolamine in nelfinavir), absent in most azatricyclo derivatives .
Physicochemical and Pharmacokinetic Properties
Biological Activity
10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione (CAS: 6253-28-7) is a unique bicyclic compound with potential biological activities that have garnered interest in medicinal chemistry. This article reviews its biological activity, including its structural characteristics, synthesis, and relevant case studies.
Structural Characteristics
The compound has a molecular formula of C10H11NO4 and a molecular weight of 209.20 g/mol. Its structure features a fused bicyclic system that contributes to its unique reactivity and interaction with biological targets.
Key Structural Features:
- Bicyclic Framework : The compound contains a tricyclic structure that may influence its interaction with enzymes and receptors.
- Functional Groups : The presence of carbonyl and hydroxyl groups facilitates hydrogen bonding, which is crucial for biological activity.
Synthesis
The synthesis of this compound has been documented in various studies. One notable method involves the use of cycloaddition reactions followed by oxidation steps to introduce the necessary functional groups .
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. For instance, certain analogs have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Anticancer Activity
The compound's potential as an anticancer agent has been explored in several studies:
- Cell Line Studies : In vitro tests demonstrated that this compound exhibits cytotoxic effects on cancer cell lines including MCF7 (breast cancer) and HCT116 (colon cancer). The IC50 values indicated promising selectivity towards cancer cells compared to normal cells .
The biological activity of this compound is believed to be mediated through the induction of apoptosis in cancer cells and inhibition of key signaling pathways involved in cell proliferation. Studies suggest that it may target specific receptors or enzymes critical for tumor growth .
Case Studies
Several case studies have highlighted the efficacy of this compound in therapeutic applications:
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry reported the synthesis of various derivatives and their evaluation against multiple cancer cell lines. The most potent derivatives displayed enhanced antiproliferative effects compared to standard chemotherapeutics .
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of the compound against pathogenic bacteria, demonstrating its potential as a lead compound for developing new antibiotics .
Q & A
Basic Research Questions
Q. What experimental methods are recommended for determining the crystal structure of 10-Oxa-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione derivatives?
- Methodology : Use single-crystal X-ray diffraction (SCXRD) with a Bruker SMART CCD area detector. Key parameters include:
- Monochromatic radiation (e.g., Mo-Kα, λ = 0.71073 Å).
- Absorption correction via multi-scan methods (e.g., SADABS).
- Refinement using full-matrix least-squares on with software like SHELXL.
- Reporting -factors () ≤ 0.05 for high precision .
- Critical Data : Lattice parameters (e.g., ) and hydrogen-bonding networks (e.g., O–H⋯O chains along (010)) to confirm 3D packing .
Q. How can synthetic routes for 10-Oxa-4-azatricyclo derivatives be optimized?
- Approach :
- Utilize Diels-Alder reactions between diphenylfulvene and maleimide derivatives to form the tricyclic core .
- Introduce substituents via epoxide ring-opening (e.g., with amines or alcohols under anhydrous conditions) .
- Monitor reaction progress using HPLC or -NMR to track regioselectivity and purity .
Q. What analytical techniques are essential for characterizing purity and stereochemistry?
- Techniques :
- Chromatography : Reverse-phase HPLC with UV detection for purity assessment.
- Spectroscopy : - and -NMR for stereochemical confirmation (e.g., exo/endo configurations).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ions () .
Advanced Research Questions
Q. How can contradictions in biological activity data for structurally similar derivatives be resolved?
- Strategy :
- Compare MIC (Minimum Inhibitory Concentration) values across standardized bacterial strains (e.g., Staphylococcus aureus ATCC 25923) and viral assays (e.g., BVDV or HIV-1) using identical protocols .
- Apply multivariate statistical models (e.g., PCA) to correlate substituent effects (e.g., electron-withdrawing groups) with activity trends .
- Validate results via dose-response curves and cytotoxicity assays (e.g., HepG2 cells) to rule off-target effects .
Q. What strategies improve the stability of 10-Oxa-4-azatricyclo derivatives in aqueous media?
- Design :
- Introduce hydrophilic groups (e.g., polyethylene glycol chains via Mitsunobu reactions) to enhance solubility .
- Stabilize the lactam ring by modifying electron density (e.g., electron-donating substituents at C4) .
- Conduct accelerated degradation studies (pH 1–9, 40°C) with LC-MS monitoring to identify hydrolytic weak points .
Q. How can computational modeling predict intermolecular interactions in solid-state structures?
- Tools :
- Use density functional theory (DFT) to calculate hydrogen-bond energies (e.g., O–H⋯O vs. C–H⋯O).
- Simulate crystal packing with software like Mercury, incorporating experimentally derived lattice parameters .
- Validate predictions against SCXRD data (e.g., torsion angles like N4–C11–C12–C13 = 169.3°) .
Q. What experimental designs are critical for studying structure-activity relationships (SAR) in antiviral derivatives?
- Protocol :
- Synthesize a library of analogs with systematic substituent variations (e.g., aryl, alkyl, halogen groups at C4 and C10) .
- Test against a panel of viruses (e.g., Flaviviridae, Herpesviridae) using plaque reduction assays.
- Corrogate SAR data with molecular docking (e.g., AutoDock Vina) to identify binding motifs in viral proteases .
Data Contradiction and Validation
Q. How to address discrepancies in hydrogen-bonding patterns reported in crystallographic studies?
- Resolution :
- Re-analyze raw diffraction data (e.g., .hkl files) using alternative refinement models (e.g., Hirshfeld surface analysis).
- Compare thermal displacement parameters () to assess positional uncertainty of hydrogen atoms .
- Cross-reference with IR spectroscopy to confirm O–H stretching frequencies (~3200–3600 cm) .
Q. Why do certain derivatives exhibit variable antibacterial activity across studies?
- Analysis :
- Control for assay conditions: broth microdilution vs. agar diffusion methods can yield differing MICs .
- Account for bacterial efflux pump expression (e.g., Pseudomonas aeruginosa MexAB-OprM) via efflux inhibitors like PAβN .
- Re-test compounds with verified purity (>98% by HPLC) to exclude impurity-driven artifacts .
Methodological Resources
- Synthetic Protocols : [4, 14, 15]
- Crystallography : [1, 3, 7]
- Biological Assays : [4, 13]
- Computational Tools : [7, 9]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
